Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine
Description
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine is a secondary amine derivative featuring a 1,3-thiazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methylamine group (-CH₂NHCH₃) at the 2-position via a methylene bridge. Its molecular formula is C₆H₇F₃N₂S, with a molecular weight of approximately 196.03 g/mol . Structural characterization data (e.g., NMR, MS) are absent in the provided evidence, but its InChIKey and patent references (2 patents) suggest industrial or research applications .
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-10-2-5-11-4(3-12-5)6(7,8)9/h3,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAJXFTZWVRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Chemistry
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine serves as a building block in the synthesis of more complex molecules with trifluoromethyl groups. Its unique structure allows for various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) |
| Reduction | Conversion to dihydrothiazole derivatives | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |
| Substitution | Introduction of different functional groups | Amines, thiols, alkoxides under basic conditions |
Biology
In biological research, this compound has shown promise in:
- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes and understanding protein-ligand interactions.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Activity Data
The antimicrobial effectiveness of this compound can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 3.90 μg/mL |
| Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |
The proposed mechanisms for its antimicrobial action include:
- Inhibition of Protein Synthesis : Interferes with bacterial ribosomes.
- Disruption of Nucleic Acid Synthesis : Affects DNA and RNA synthesis.
- Biofilm Disruption : Shows moderate-to-good activity against biofilm-associated infections.
Industry
The compound is also being explored for applications in the development of:
- Agrochemicals : Enhancing the efficacy and properties of agricultural products.
- Materials Science : Creating materials with improved characteristics due to its unique chemical properties.
Comparison with Standard Antibiotics
Recent studies have compared this compound with standard antibiotics like ciprofloxacin regarding their biofilm inhibition capabilities against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicate that this compound has a higher Minimum Biofilm Inhibitory Concentration (MBIC), suggesting its potential as an alternative treatment option for resistant bacterial infections.
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties similar to other trifluoromethyl-containing compounds like Sorafenib. The trifluoromethyl group is known to enhance drug efficacy by improving lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine with structurally or functionally related thiazole and amine derivatives:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
| Compound Name (Example) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| This compound | 4-CF₃, 2-CH₂NHCH₃ | C₆H₇F₃N₂S | 196.03 | No reported biological activity; cataloged as a secondary amine . | |
| 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) | 4-ClPh, 2-N(CH₂C≡CH)₂ | C₁₅H₁₁ClN₂S | 286.03 | M.P. 180°C; anti-inflammatory activity (Geller-Seifter test) . | |
| 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine | 5-(CF₃C₆H₄CH₂), 2-NH₂ | C₁₁H₉F₃N₂S | 258.26 | Supplier-listed; no activity data . | |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (37) | 3-nitro-triazolyl-propyl, CF₃PhCH₂ | C₁₃H₁₃F₃N₆O₂·HCl | 369.73 | M.P. 127–128°C; anti-Chagasic activity (in vitro) . | |
| 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine | 4-(3-MeOPh), 2-NH₂ | C₁₀H₁₀N₂OS | 206.27 | Cataloged with CAS 83558-37-6; no explicit biological data . | |
| {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride | 4-ClPh, 2-CH₂NH₂·2HCl | C₁₀H₁₀ClN₂S·2HCl | 295.63 | Hydrochloride salt form; supplier-listed (enhanced solubility likely) . |
Key Observations:
Secondary vs. Primary Amines: The methylamine group in the target compound may reduce polarity compared to primary amines (e.g., 5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-amine), affecting membrane permeability .
Biological Activity :
- Anti-inflammatory activity is prominent in 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) , attributed to its propargylamine substituents and chloroaryl group .
- Compound 37 (from ) demonstrates anti-Chagasic activity, likely due to the synergistic effects of the nitro-triazole and trifluoromethylphenyl groups .
Physicochemical Properties :
- Melting Points : The target compound lacks reported melting points, but analogs like 2b (180°C) and 37 (127–128°C) suggest substituents influence crystallinity .
- Salt Forms : Hydrochloride salts (e.g., {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride) may enhance aqueous solubility compared to free bases .
Biological Activity
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine, with the CAS number 644950-35-6, is a compound characterized by a trifluoromethyl group attached to a thiazole ring and a methylamine moiety. This unique structure endows it with significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into the biological activities of this compound, supported by relevant research findings and data.
- Molecular Formula : C₆H₇F₃N₂S
- Molecular Weight : 196.19 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The compound's effectiveness can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 3.90 μg/mL |
| Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |
The compound demonstrates bactericidal activity primarily through the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomes, halting protein production.
- Inhibition of Nucleic Acid Synthesis : It disrupts the synthesis of DNA and RNA, essential for bacterial replication.
- Disruption of Biofilm Formation : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, making it a candidate for treating biofilm-associated infections .
Case Studies
In recent studies, this compound was tested alongside standard antibiotics:
- Comparison with Ciprofloxacin : In terms of biofilm inhibition against MRSA, the compound showed an MBIC (Minimum Biofilm Inhibitory Concentration) value significantly higher than ciprofloxacin, indicating its potential as an alternative treatment option in resistant bacterial infections .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties similar to other trifluoromethyl-containing compounds like Sorafenib. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which could improve their efficacy in cancer therapy .
Q & A
Q. Characterization :
- NMR : 1H NMR peaks at δ 3.2–3.5 ppm confirm the methylene bridge; 19F NMR identifies the CF3 group (δ -60 to -70 ppm) .
- HRMS : Molecular ion peaks ([M+H]+) validate the molecular formula .
[Basic] Which spectroscopic and chromatographic techniques are essential for purity assessment and structural confirmation?
Answer:
- NMR Spectroscopy : 1H/13C/19F NMR resolves the thiazole ring protons (δ 7.0–8.5 ppm), methylene bridges, and CF3 groups .
- Mass Spectrometry : HRMS or ESI-MS confirms the molecular ion and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
[Advanced] How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity to biological targets?
Answer:
- Electron-Withdrawing Effect : The CF3 group increases thiazole ring electron deficiency, enhancing electrophilic reactivity and hydrogen-bonding potential .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Biological Interactions : Docking studies (e.g., AutoDock Vina) suggest strong interactions with ATP-binding pockets due to CF3’s hydrophobic and dipole interactions .
[Advanced] What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines (e.g., MCF-7, HEK293) to establish potency thresholds .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference .
- Structural Analog Comparison : Compare with analogs lacking the CF3 group to isolate substituent-specific effects .
[Advanced] How can computational methods predict regioselectivity in derivatization reactions of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software models charge distribution, identifying reactive sites (e.g., N-methylamine vs. thiazole C5) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states for SN2 reactions) .
- Docking Studies : Predicts steric hindrance from the CF3 group, guiding functionalization at less hindered positions .
[Basic] What are the common functionalization reactions for this compound, and what reagents are employed?
Answer:
- Acylation : React with acetyl chloride in pyridine to form amide derivatives .
- Suzuki Coupling : Use Pd(PPh3)4 to introduce aryl groups at the thiazole C5 position .
- Oxidation : Treat with m-CPBA to oxidize sulfur to sulfoxide derivatives .
[Advanced] What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratios) and use scavengers (e.g., polymer-bound triphenylphosphine) to reduce impurities .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for >99% purity .
- Safety : Handle CF3 precursors in fume hoods due to HF release risks .
[Basic] How is the compound’s stability evaluated under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Incubate at pH 2–12 (37°C, 24 hrs) and analyze via HPLC for degradation products (e.g., hydrolysis of the methylene bridge) .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C) and hygroscopicity .
[Advanced] What role does the thiazole ring play in the compound’s pharmacokinetic profile?
Answer:
- Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the thiazole ring, forming sulfoxides excreted renally .
- Bioavailability : Thiazole’s planar structure facilitates π-π stacking with serum albumin, prolonging half-life (t1/2 = 4–6 hrs) .
[Advanced] How are QSAR models developed to predict biological activity based on substituent variations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
